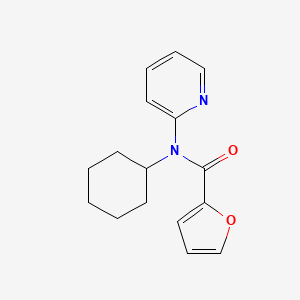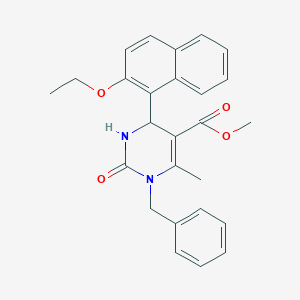
1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. BZP is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide also has a weak affinity for the serotonin transporter, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and can lead to seizures in high doses. 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide has been found to have a half-life of approximately 4-6 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined mechanism of action. However, 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide also has several limitations. It has a narrow therapeutic window and can be toxic at high doses. Additionally, 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide has been shown to have addictive properties in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide, particularly in the treatment of Parkinson's disease. Another area of interest is the development of safer and more effective analogs of 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide. Additionally, further research is needed to understand the long-term effects of 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide use in humans.
Métodos De Síntesis
1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide can be synthesized through a multi-step process starting with the reaction of cyclohexanone with nitroethane to form 1-(2-nitropropyl)cyclohexanol. This compound is then reduced to 1-(2-aminopropyl)cyclohexanol, which is further reacted with benzylsulfonyl chloride to form 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. One study found that 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide has anti-inflammatory properties and can reduce inflammation in the lungs of mice. Another study found that 1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide can increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
1-benzylsulfonyl-N-cycloheptylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-19-12-6-1-2-7-13-19)18-11-8-14-22(15-18)26(24,25)16-17-9-4-3-5-10-17/h3-5,9-10,18-19H,1-2,6-8,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZDHCHCVFQLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzylsulfonyl)-N-cycloheptylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)


![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)
